Multi-GPCR Target Engagement Breadth vs. Aplysamine-1 and Purpurealidin E
Dispyrin was evaluated in radioligand binding and functional assays against >200 discrete molecular targets, yielding confirmed antagonist activity at four GPCRs: α1D (Ki = 275 nM, IC50 = 560 nM), α2A (Ki = 69 nM, IC50 = 185 nM), H2 (Ki = 1.02 μM, IC50 = 1.25 μM), and H3 (Ki = 1.04 μM, IC50 = 2.35 μM) [1]. In contrast, the structurally related aplysamine-1 was reported to bind only the H3 receptor (Ki = 30 ± 4 nM) with no detectable activity at adrenergic or H2 subtypes [2]. Purpurealidin E, another bromotyrosine alkaloid from the same biosynthetic family, has no known GPCR activity at all [3]. The multi-target engagement pattern of dispyrin is unique among marine bromopyrrole alkaloids and positions it as a tool for probing concurrent adrenergic-histaminergic signaling networks.
| Evidence Dimension | Number of confirmed GPCR targets engaged |
|---|---|
| Target Compound Data | 4 GPCRs: α1D (Ki=275 nM), α2A (Ki=69 nM), H2 (Ki=1.02 μM), H3 (Ki=1.04 μM) |
| Comparator Or Baseline | Aplysamine-1: 1 GPCR (H3 only, Ki=30 nM); Purpurealidin E: 0 GPCRs with confirmed activity |
| Quantified Difference | Dispyrin engages 4 GPCRs vs. 1 for aplysamine-1 and 0 for purpurealidin E |
| Conditions | Radioligand binding assays; human recombinant receptors; MDS Pharma Services screen (dispyrin); CHO cells expressing human H3 (aplysamine-1) |
Why This Matters
A buyer requiring a multi-target GPCR probe for polypharmacology studies cannot achieve equivalent pharmacological coverage with aplysamine-1 (H3-only) or purpurealidin E (no GPCR activity).
- [1] Kennedy, J.P.; Brogan, J.T.; Lindsley, C.W. Total Synthesis and Biological Evaluation of the Marine Bromopyrrole Alkaloid Dispyrin: Elucidation of Discrete Molecular Targets with Therapeutic Potential. J. Nat. Prod. 2008, 71 (10), 1783–1786. Table 1 reports Ki and IC50 values for α1D, α2A, H2, and H3 receptors. View Source
- [2] Swanson, D.M.; Wilson, S.J.; Boggs, J.D.; Xiao, W.; Apodaca, R.; Barbier, A.J.; Lovenberg, T.W.; Carruthers, N.I. Aplysamine-1 and Related Analogs as Histamine H3 Receptor Antagonists. Bioorg. Med. Chem. Lett. 2006, 16 (4), 897–900. View Source
- [3] ZINC Database. ZINC14594682 – Purpurealidin E. No Known Activity for This Compound. https://zinc20.docking.org/substances/ZINC000145946282/ (accessed 2026-05-12). View Source
